molecular formula C17H15NO4 B10813209 N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 304888-69-5

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B10813209
CAS No.: 304888-69-5
M. Wt: 297.30 g/mol
InChI Key: FQPAQXUCQSQPHL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a benzodioxine ring system fused with a carboxamide group and an acetylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 3-acetylphenylamine with 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)nicotinamide

Uniqueness

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

304888-69-5

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H15NO4/c1-11(19)12-5-4-6-13(9-12)18-17(20)16-10-21-14-7-2-3-8-15(14)22-16/h2-9,16H,10H2,1H3,(H,18,20)

InChI Key

FQPAQXUCQSQPHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2

solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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